![molecular formula C11H8N2S B182960 6-Phenylimidazo[2,1-b]thiazole CAS No. 7008-63-1](/img/structure/B182960.png)

6-Phenylimidazo[2,1-b]thiazole

Descripción general

Descripción

6-Phenylimidazo[2,1-b]thiazole is a chemical compound that has been the subject of various studies due to its potential pharmacological properties. It serves as a core structure for the synthesis of various derivatives with diverse biological activities, including anti-inflammatory, anticancer, antifungal, and antimicrobial properties .

Synthesis Analysis

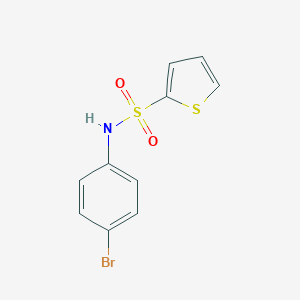

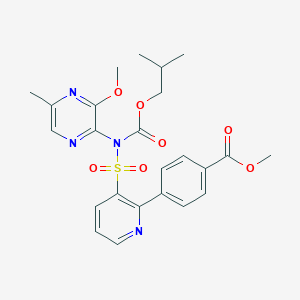

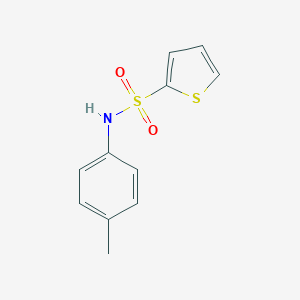

The synthesis of 6-Phenylimidazo[2,1-b]thiazole derivatives involves several chemical reactions. For instance, the preparation of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles combines structural features of known anti-inflammatory and immunoregulatory drugs . Isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole are prepared by S-alkylation of thioureas . Additionally, the Hantzsch thiazole synthesis is employed to create N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using microwave heating . These methods demonstrate the versatility of synthetic approaches to modify the 6-Phenylimidazo[2,1-b]thiazole scaffold.

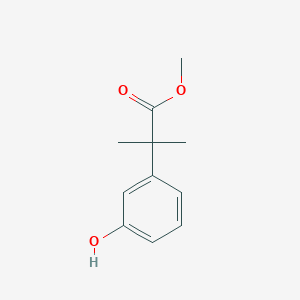

Molecular Structure Analysis

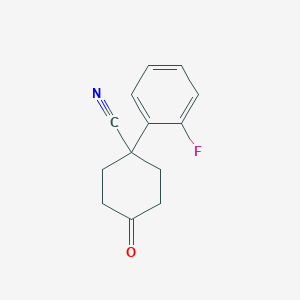

The molecular structure of 6-Phenylimidazo[2,1-b]thiazole derivatives has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry. X-ray crystallography has also been used to determine the crystal structure of some derivatives, revealing features such as intramolecular hydrogen bonding and supramolecular interactions .

Chemical Reactions Analysis

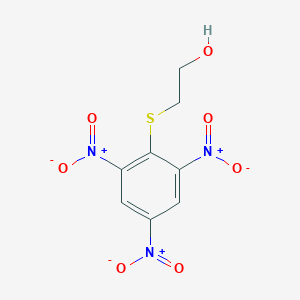

6-Phenylimidazo[2,1-b]thiazole reacts with different reagents to form a variety of products. For example, it reacts with aryl isothiocyanates to give dipolar 1:1 adducts and with aryl and alkyl isocyanates to form cyclic 2:1 adducts . These reactions are indicative of the compound's reactivity and potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Phenylimidazo[2,1-b]thiazole derivatives vary depending on the substituents attached to the core structure. These properties influence the compound's biological activity and pharmacokinetics. For instance, the presence of a trifluoromethylphenyl- or chlorophenyl-substituent enhances the anti-proliferative properties of these compounds . The antimicrobial and antifungal activities of these derivatives are also influenced by the nature of the substituents .

Relevant Case Studies

Several case studies have demonstrated the potential of 6-Phenylimidazo[2,1-b]thiazole derivatives in various biological applications. For example, some derivatives have shown potent anti-proliferative activity against different human cancer cell lines . Others have exhibited significant antifungal activity against dermatophyte strains, with some being as effective as or superior to the standard antifungal agent ketoconazole . Additionally, certain derivatives have shown antimicrobial activity against a range of bacteria and fungi, including Mycobacterium tuberculosis .

Aplicaciones Científicas De Investigación

Application 1: Antifungal Activity

- Methods of Application or Experimental Procedures : New benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazides, 4-alkyl-1-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetyl)-3-thiosemicarbazides, 2-aryl-3-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetamido)-4-thiazolidinones, and 3-alkyl-2-(((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetyl)-hydrazono)-4-thiazolidinones were synthesized from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide .

- Results or Outcomes : Several of the synthesized compounds were found as effective as the standard against Trichophyton rubrum and Microsporum audounii (MIC=6 μg/cm3), whereas the activity of N-benzylidene-(6-phenylimidazo[2,1-b]-thiazol-3-yl)-acetic acid hydrazide against M. audounii was superior to the standard (MIC=3 μg/cm3) .

Application 2: Antimicrobial Activity

- Methods of Application or Experimental Procedures : A series of new N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides were synthesized .

- Results or Outcomes : Some of the compounds showed antimicrobial activity against Staphylococcus aureus ATCC 6538, Staphylococcus epidermidis ATCC 12228, Trichophyton mentagrophytes var. Erinacei NCPF-375, Trichophyton rubrum and Microsporum audounii (MIC 25-0.24 micrograms/ml). The compounds exhibited different degrees of inhibition (17.98%) against Mycobacterium tuberculosis H37Rv in the primary screen that was conducted at 12.5 micrograms/ml using the BACTEC 460 radiometric system .

Application 3: Anticancer Activity

- Methods of Application or Experimental Procedures : The chloro substitution improved the anticancer effect on particular cell lines .

- Results or Outcomes : The compounds exhibited different degrees of inhibition against various cancer cell lines such as leukemia, NSCL, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .

Application 4: Synthesis of Phosphorescent Iridium Complexes

- Methods of Application or Experimental Procedures : 3-Methyl-6-phenylimidazo thiazole (mpmt) and 3-methyl-6-(4-(trifluoromethyl)phenyl)imidazo thiazole (mtfpmt) were synthesized from thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone as novel primary ligands .

- Results or Outcomes : These ligands were used to synthesize ten phosphorescent iridium complexes .

Propiedades

IUPAC Name |

6-phenylimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYKAVHVTLJEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CSC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313170 | |

| Record name | 6-Phenylimidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenylimidazo[2,1-b]thiazole | |

CAS RN |

7008-63-1 | |

| Record name | 6-Phenylimidazo(2,1-b)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenylimidazo[2,1-b]thiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenylimidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-PHENYLIMIDAZO(2,1-B)THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5LX2B3UE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)

![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)